L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester

Catalog No.
S12832297
CAS No.
M.F
C23H24NO6-
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbon...

Product Name

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

Molecular Formula

C23H24NO6-

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/p-1/t19-/m0/s1

InChI Key

VZXQYACYLGRQJU-IBGZPJMESA-M

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is a derivative of L-aspartic acid, notable for its protective group, the fluorenylmethoxycarbonyl (Fmoc) group. This compound has a molecular formula of C23H24NO6 and a molar mass of approximately 424.44 g/mol . The Fmoc group is widely utilized in peptide synthesis for its ability to protect amino groups during

  • Deprotection Reactions: The removal of the Fmoc group is typically achieved using piperidine in dimethylformamide (DMF), which leads to the formation of the free amino acid .
  • Coupling Reactions: This compound can participate in peptide bond formation using coupling reagents such as O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate (HBTU) or diisopropylcarbodiimide (DIC), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

These reactions are crucial for synthesizing peptides and proteins in laboratory settings.

L-Aspartic acid plays a vital role in various biological processes. As an amino acid, it is involved in the synthesis of proteins and serves as a neurotransmitter in the central nervous system. The Fmoc derivative specifically aids in studying protein interactions and enzyme functions due to its stability and reactivity profile. Furthermore, compounds like L-aspartic acid derivatives are investigated for their potential roles in drug development and therapeutic applications .

The synthesis of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester typically involves several steps:

  • Protection of Functional Groups: The amino and carboxyl groups of L-aspartic acid are protected using the Fmoc group and tert-butyl ester.
  • Reaction Conditions: The synthesis can be performed under mild conditions using reagents such as Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) and tert-butyl alcohol .
  • Automated Peptide Synthesis: For industrial production, automated peptide synthesizers are employed to enhance efficiency and yield through repetitive deprotection and coupling steps .

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.
  • Drug Development: The compound is utilized in developing peptide-based pharmaceuticals.
  • Bioconjugation: It facilitates the attachment of peptides to other molecules or surfaces for various biochemical applications.
  • Biological Studies: Researchers use this compound to investigate protein-protein interactions and enzyme functions .

Research involving L-Aspartic acid derivatives often focuses on their interactions with various biomolecules. These studies assess how the protective groups influence binding affinities and reaction rates in peptide synthesis. Understanding these interactions can lead to improved methodologies for synthesizing complex peptides with desired biological activities .

Several compounds share structural features or functional applications with L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanineC20H21N2O5Contains L-alanine instead of aspartic acid; used similarly in peptide synthesis.
N-(tert-butoxycarbonyl)-L-glycineC10H17NO4A simpler Boc-protected amino acid; lacks the fluorenyl group which provides stability during synthesis.
N-(carboxymethyl)-N-[9H-fluoren-9-ylmethoxy]glycineC22H25N2O5Similar protective group but includes a carboxymethyl side chain; may offer different solubility and reactivity profiles.

The uniqueness of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester lies in its specific combination of protective groups that enhance stability during peptide synthesis while allowing for selective reactions that are crucial for developing complex peptides .

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

410.16036249 g/mol

Monoisotopic Mass

410.16036249 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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